molecular formula C15H15N3O B13747828 2-(4-Methoxyphenylamino)-2-(pyridin-3-yl)propanenitrile

2-(4-Methoxyphenylamino)-2-(pyridin-3-yl)propanenitrile

Cat. No.: B13747828
M. Wt: 253.30 g/mol
InChI Key: TWQJOAHEAVKIFO-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenylamino)-2-(pyridin-3-yl)propanenitrile is an organic compound that features both aromatic and nitrile functional groups. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenylamino)-2-(pyridin-3-yl)propanenitrile typically involves the reaction of 4-methoxyaniline with a pyridine derivative under specific conditions. Common synthetic routes may include:

    Nucleophilic Substitution: Reacting 4-methoxyaniline with a halogenated pyridine derivative in the presence of a base.

    Condensation Reactions: Using condensation reactions to form the nitrile group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the aromatic rings.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro compound, while reduction could produce an amine.

Scientific Research Applications

2-(4-Methoxyphenylamino)-2-(pyridin-3-yl)propanenitrile could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The nitrile group might play a role in binding to active sites, while the aromatic rings could facilitate interactions through π-π stacking or hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenylamino)-2-(pyridin-2-yl)propanenitrile: Similar structure but with the pyridine ring in a different position.

    2-(4-Methoxyphenylamino)-2-(pyridin-4-yl)propanenitrile: Another positional isomer.

    2-(4-Methoxyphenylamino)-2-(pyridin-3-yl)butanenitrile: Similar but with an extended carbon chain.

Uniqueness

The specific positioning of the methoxy and pyridine groups in 2-(4-Methoxyphenylamino)-2-(pyridin-3-yl)propanenitrile may confer unique properties in terms of reactivity and biological activity compared to its isomers.

Properties

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

2-(4-methoxyanilino)-2-pyridin-3-ylpropanenitrile

InChI

InChI=1S/C15H15N3O/c1-15(11-16,12-4-3-9-17-10-12)18-13-5-7-14(19-2)8-6-13/h3-10,18H,1-2H3

InChI Key

TWQJOAHEAVKIFO-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)(C1=CN=CC=C1)NC2=CC=C(C=C2)OC

Origin of Product

United States

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